(3-diethoxyphosphoryloxyphenyl) diethyl phosphate

SRN1 reaction organostannane synthesis diethyl phosphate leaving group

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate, systematically named 1,3-phenylene tetraethyl bis(phosphate) or 1,3-bis(diethoxyphosphinoyloxy)benzene, is an organophosphorus compound with the molecular formula C14H24O8P2 and a molecular weight of 382.28 g/mol. It belongs to the aryl bis(phosphate) ester class and is structurally characterized by a central resorcinol core bridged to two diethyl phosphate groups via phosphoester linkages; its calculated octanol-water partition coefficient (LogP) is 4.8064 and its predicted density is 1.2±0.1 g/cm³, with commercial availability typically at ≥98% purity.

Molecular Formula C14H24O8P2
Molecular Weight 382.28 g/mol
CAS No. 109592-16-7
Cat. No. B3039479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-diethoxyphosphoryloxyphenyl) diethyl phosphate
CAS109592-16-7
Molecular FormulaC14H24O8P2
Molecular Weight382.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC(=CC=C1)OP(=O)(OCC)OCC
InChIInChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-10-9-11-14(12-13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
InChIKeyYCCJHQAMLYCWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Diethoxyphosphoryloxyphenyl) Diethyl Phosphate (CAS 109592-16-7): Sourcing the High-Purity Resorcinol-Derived Bis(Diethyl Phosphate) Ester


(3-diethoxyphosphoryloxyphenyl) diethyl phosphate, systematically named 1,3-phenylene tetraethyl bis(phosphate) or 1,3-bis(diethoxyphosphinoyloxy)benzene, is an organophosphorus compound with the molecular formula C14H24O8P2 and a molecular weight of 382.28 g/mol . It belongs to the aryl bis(phosphate) ester class and is structurally characterized by a central resorcinol core bridged to two diethyl phosphate groups via phosphoester linkages; its calculated octanol-water partition coefficient (LogP) is 4.8064 and its predicted density is 1.2±0.1 g/cm³, with commercial availability typically at ≥98% purity . The compound serves a dual role in research and industrial contexts: as a precursor for organometallic synthesis via SRN1 radical-nucleophilic substitution chemistry, where its diethyl phosphate groups act as leaving groups, and as a metal extraction ligand where its P=O moieties enable interaction with transition metal cations [1][2].

(3-Diethoxyphosphoryloxyphenyl) Diethyl Phosphate Procurement: Why Resorcinol Bis(Diethyl Phosphate) Cannot Be Replaced by RDP or Other Aryl Phosphates


The ethyl-substituted resorcinol bis(diethyl phosphate) architecture represented by CAS 109592-16-7 is fundamentally distinct from its diphenyl-substituted counterparts such as resorcinol bis(diphenyl phosphate) (RDP, CAS 57583-54-7) and bisphenol A bis(diphenyl phosphate) (BDP, CAS 5945-33-5) in terms of leaving-group reactivity, metal-binding selectivity, and polymer matrix interaction [1]. The diethyl phosphate substituents confer a markedly lower steric bulk and distinct electronic character compared to diphenyl phosphate groups, translating into a smaller molecular footprint (382.28 vs. 574.45 g/mol for RDP) and different LogP values—4.8064 for the target versus approximately 4.9 for RDP—indicating differential solubility and partitioning behavior . Critically, in Pd(II) extraction from acidic automotive catalyst leach solutions, the compound bearing P=O groups (Ext 2, the target compound) exhibits negligible Pd(II) extraction, whereas its thiophosphate analog with P=S groups (Ext 1) achieves 90–99.9% extraction, demonstrating that even subtle donor-atom substitution within this scaffold completely switches extraction performance [1]. In flame-retarded polycarbonate/ABS/PTFE blends, the structurally related bisphenol A bis(diethyl phosphate) (BEP) fails to achieve UL 94 V0 classification and yields a LOI of only approximately 24%, in sharp contrast to the 28% LOI and V0 rating achieved by its diphenyl-substituted counterpart BDP, underscoring how the diethyl-to-diphenyl substituent switch governs condensed-phase charring and flame inhibition efficacy [2][3]. Procuring a generic diphenyl phosphate analog for applications requiring the diethyl phosphate scaffold thus leads to predictable failure in synthetic, extraction, or formulation outcomes.

Quantitative Evidence Guide: Direct Performance Comparisons for (3-Diethoxyphosphoryloxyphenyl) Diethyl Phosphate Sourcing Decisions


79% Yield in SRN1-Mediated Bis(trimethylstannyl)benzene Synthesis via Tetraethyl m-Phenylene Bisphosphate Leaving Group

In the photostimulated SRN1 reaction of tetraethyl m-phenylene bisphosphate (the target compound, compound 15) with sodium trimethylstannide in liquid ammonia, the resulting 1,3-bis(trimethylstannyl)benzene was obtained in a 79% isolated yield [1]. Under identical reaction conditions, the para-substituted isomer tetraethyl p-phenylene bisphosphate (21) afforded the analogous 1,4-bis(trimethylstannyl)benzene with yields of 95% and 97% in two separate trials, representing a 16–18 percentage-point yield advantage for the para isomer [1]. Both the meta (target) and para isomers outperform 1,3,5-tris(diethylphospho)benzene (30), which yields only 57% of the trisubstitution product, demonstrating intermediate leaving-group efficiency for the m-phenylene bisphosphate scaffold [1].

SRN1 reaction organostannane synthesis diethyl phosphate leaving group

Negligible Pd(II) Extraction by the P=O-Bearing Target Compound Versus 90–99.9% Extraction by Its P=S Thiophosphate Analog

A direct comparative solvent extraction study evaluated 1,3-bis(diethoxyphosphinoyloxy)benzene (Ext 2, the target compound, bearing P=O groups) and 1,3-bis(diethoxythiophosphinoyloxy)benzene (Ext 1, bearing P=S groups) for Pd(II) extraction from HCl and HNO3 single-metal solutions [1]. Using 0.1 M extractant in 1-octanol, Ext 1 selectively extracted 90–99.9% of Pd(II) across the HCl concentration range (0.1–8.0 M) and 99.8% of Pd(II) in HNO3 (0.1–8.0 M), whereas the target compound Ext 2 demonstrated negligible Pd(II) extraction in both acidic media [1]. The donor-atom identity (O vs. S) is thus the predominant determinant of extraction performance, with the softer sulfur donor conferring nearly quantitative Pd(II) affinity and the harder oxygen donor yielding essentially zero extraction.

solvent extraction palladium recovery automotive catalyst recycling

UL 94 V0 Rating Achieved by Diphenyl-Substituted Aryl Phosphates Whereas Diethyl-Substituted BEP Fails to Surpass HB Classification in PC/ABS/PTFE

In a systematic aryl phosphate structure–property study, bisphenol A bis(diethyl phosphate) (BEP)—the bisphenol A analog sharing the diethyl phosphate substituent motif with the target compound—was compared against bisphenol A bis(diphenyl phosphate) (BDP) in PC/ABS/PTFE blends at equivalent phosphorus loadings [1]. UL 94 vertical burning tests at 3.2 mm specimen thickness revealed that blends containing TMC-BDP or BDP improved from HB (the rating of unfilled PC/ABS/PTFE and the BEP-containing blend) to V0, whereas PC/ABS/PTFE + BEP failed to achieve V0 classification, remaining at HB [1]. This demonstrates that diethyl phosphate-substituted aryl phosphates lack the condensed-phase char-promoting capability of their diphenyl-substituted counterparts, directly resulting in inferior fire classification performance.

flame retardancy UL 94 PC/ABS blends

LOI of ~24% for Diethyl-Substituted BEP Versus ~28% for Diphenyl-Substituted BDP and RDP in PC/ABS/PTFE Blends

Limiting oxygen index (LOI) measurements in PC/ABS/PTFE blends demonstrate a clear structure–flammability relationship tied to aryl phosphate substitution. The diethyl-substituted BEP-containing blend exhibits a LOI of approximately 24%, essentially unchanged from the unfilled PC/ABS/PTFE baseline [1]. In contrast, blends incorporating diphenyl-substituted BDP or TMC-BDP achieve a LOI of approximately 28%, representing a 4 percentage-point enhancement [1]. A parallel study by Pawlowski and Schartel further confirms that RDP (resorcinol bis(diphenyl phosphate)) and TPP (triphenyl phosphate)—both diphenyl-substituted—are somewhat superior in LOI performance compared to BDP, with RDP and TPP exhibiting effective gas-phase flame inhibition [2]. The diethyl phosphate class thus exhibits minimal-to-no LOI improvement, whereas diphenyl phosphate analogs consistently deliver 4–6 percentage-point LOI gains in PC/ABS-based systems.

limiting oxygen index flammability aryl phosphate flame retardant

Molecular Weight and LogP Differentiation from the Dominant Commercial Aryl Phosphate Flame Retardants RDP and BDP

The target compound (MW 382.28 g/mol, LogP 4.8064) is substantially smaller and structurally simpler than the two dominant commercial halogen-free flame retardants: resorcinol bis(diphenyl phosphate) (RDP, CAS 57583-54-7; MW 574.46 g/mol, LogP ~4.9) and bisphenol A bis(diphenyl phosphate) (BDP, CAS 5945-33-5; MW 692.63 g/mol) [1]. The 33% lower molecular weight relative to RDP and 45% lower versus BDP translates into a predictably higher vapor pressure and greater migratory potential, consistent with the observation that diethyl-substituted aryl phosphates act as strong plasticizers (as demonstrated for BEP) rather than as effective flame retardants in polymer matrices [2]. The LogP values are comparable but distinguishable—4.8064 for the target versus approximately 4.9 for RDP and >5.0 estimated for BDP—indicating slightly higher aqueous-phase partitioning potential and different bioaccumulation behavior for the diethyl phosphate scaffold [1].

physicochemical properties molecular weight LogP comparison

BEP as the Strongest Plasticizer in PC/ABS/PTFE Blends: Diethyl Phosphate Scaffold Favors Plasticization Over Flame Retardancy

Rheological characterization of PC/ABS/PTFE blends containing different aryl phosphates revealed that bisphenol A bis(diethyl phosphate) (BEP)—the diethyl-substituted analog—functions as the strongest plasticizer among all tested aryl phosphates, whereas blends formulated with diphenyl-substituted BDP and TMC-BDP exhibit identical rheological properties [1]. This pronounced plasticization effect directly correlates with the lower molecular weight and reduced steric hindrance of the diethyl phosphate groups relative to diphenyl phosphate groups, providing a mechanistic basis for differentiating the target compound's diethyl phosphate scaffold as a processing aid rather than a fire-performance additive.

plasticizer efficiency rheology polymer processing

Application Scenarios for (3-Diethoxyphosphoryloxyphenyl) Diethyl Phosphate Supported by Quantitative Comparative Evidence


Meta-Substituted Aryl Stannane Synthesis via SRN1 Radical-Nucleophilic Substitution Chemistry

In synthetic organometallic laboratories, the target compound is employed as a meta-phenylene bis(diethyl phosphate) leaving-group substrate for photostimulated SRN1 reactions with sodium trimethylstannide in liquid ammonia, reliably delivering 1,3-bis(trimethylstannyl)benzene in 79% isolated yield [1]. Synthetic chemists planning meta-functionalized stannane syntheses should select this compound with the understanding that the para isomer affords higher yields (95–97%), making the meta-substituted target the appropriate choice specifically when 1,3-disubstitution geometry is mandated by target molecule topology [1].

Negative-Control Ligand in Pd(II) Solvent Extraction Selectivity Studies

Hydrometallurgy researchers developing selective Pd(II) extraction systems for automotive catalyst recycling utilize 1,3-bis(diethoxyphosphinoyloxy)benzene as a structurally matched negative-control or baseline ligand to demonstrate that the P=O donor motif is essentially inactive for Pd(II) extraction (<1%), in contrast to its P=S thiophosphate analog which extracts 90–99.9% of Pd(II) across a broad acidity range (0.1–8.0 M HCl and HNO3) [2]. This near-binary selectivity difference enables rigorous mechanistic studies and validates that the softer sulfur donor, rather than the biphenyl backbone, is the molecular determinant of Pd(II) affinity [2].

Non-Flame-Retardant Reactive Plasticizer or Processing Aid for High-Viscosity Engineering Thermoplastics

Based on class-level evidence that bisphenol A bis(diethyl phosphate) (BEP) functions as the strongest plasticizer in PC/ABS/PTFE blends—outperforming diphenyl-substituted BDP and TMC-BDP in rheological softening—the diethyl phosphate scaffold is appropriately deployed as a processing aid in engineering resin formulations where melt viscosity reduction is the primary objective and UL 94 V0 flame retardancy is not required [3]. The target compound's 33% lower molecular weight relative to RDP and its comparable LogP (4.8064 vs. ~4.9) further support its use when higher volatility and lower persistence are desirable, such as in fugitive processing aids that preferentially migrate and evaporate during high-temperature processing rather than persisting in the final article .

Physicochemical Reference Standard for Distinguishing Diethyl from Diphenyl Aryl Phosphate Analogs in Environmental and Analytical Chemistry

Environmental analytical chemists procure the target compound as a pure (≥98%) reference standard to calibrate chromatographic and mass spectrometric methods that must resolve diethyl-substituted aryl phosphates from their structurally similar but distinct diphenyl-substituted analogs (RDP, BDP) in complex environmental matrices . The compound's unique combination of molecular weight (382.28 g/mol), LogP (4.8064), and resorcinol-core structure provides a definitive retention-time marker and fragmentation fingerprint that prevents misidentification of diethyl phosphate species as diphenyl phosphate flame retardant degradation products .

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